2,2-Diiodo-1,1-ethanedisulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diiodo-1,1-ethanedisulfonic acid is a chemical compound characterized by the presence of two iodine atoms and two sulfonic acid groups attached to an ethane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diiodo-1,1-ethanedisulfonic acid typically involves the iodination of ethanedisulfonic acid. One common method is the reaction of ethanedisulfonic acid with iodine in the presence of an oxidizing agent. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diiodo-1,1-ethanedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of iodine atoms, resulting in ethanedisulfonic acid.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Ethanedisulfonic acid.
Substitution: Hydroxyl or amino derivatives of ethanedisulfonic acid.
Wissenschaftliche Forschungsanwendungen
2,2-Diiodo-1,1-ethanedisulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other iodinated compounds.
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of 2,2-Diiodo-1,1-ethanedisulfonic acid involves its interaction with molecular targets through its iodine atoms and sulfonic acid groups. The iodine atoms can participate in halogen bonding, while the sulfonic acid groups can engage in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanedisulfonic acid: Lacks iodine atoms and has different reactivity and applications.
1,2-Diiodoethane: Contains iodine atoms but lacks sulfonic acid groups, leading to different chemical properties and uses
Uniqueness
2,2-Diiodo-1,1-ethanedisulfonic acid is unique due to the combination of iodine atoms and sulfonic acid groups on the same molecule.
Eigenschaften
CAS-Nummer |
6291-64-1 |
---|---|
Molekularformel |
C2H4I2O6S2 |
Molekulargewicht |
441.99 g/mol |
IUPAC-Name |
2,2-diiodoethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4I2O6S2/c3-1(4)2(11(5,6)7)12(8,9)10/h1-2H,(H,5,6,7)(H,8,9,10) |
InChI-Schlüssel |
YCMQLVCDXBHSJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(I)I)(S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.